![molecular formula C16H14ClN3O2 B2948199 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide CAS No. 1424624-36-1](/img/structure/B2948199.png)
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the development of new drugs due to its unique properties and ability to interact with biological systems.
Mécanisme D'action
The mechanism of action of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide involves its interaction with specific proteins in biological systems. This compound binds to target proteins, inhibiting their activity and preventing them from carrying out their normal functions. This leads to a variety of biological effects, including the inhibition of cancer cell growth, reduction of beta-amyloid plaque formation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide depend on its specific target proteins. Some of the effects that have been observed include:
1. Inhibition of cancer cell growth: This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division.
2. Reduction of beta-amyloid plaque formation: 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
3. Anti-inflammatory effects: This compound has anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide in lab experiments include its ability to interact with specific target proteins, its well-defined synthesis method, and its relatively low toxicity compared to other compounds. However, there are also limitations to using this compound in lab experiments, including its high cost and limited availability.
Orientations Futures
For research include the development of new cancer therapies, treatment of neurological disorders, and identification of new target proteins.
Méthodes De Synthèse
The synthesis of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide involves several steps. The first step involves the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form 2-chloropyridine-4-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with N-methylbenzamide to form 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide. This synthesis method has been optimized to increase the yield of the compound and reduce the production of unwanted by-products.
Applications De Recherche Scientifique
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has been extensively studied for its potential use in the development of new drugs. This compound has been shown to interact with various biological systems, making it a valuable tool for researchers. Some of the scientific research applications of this compound include:
1. Cancer Research: 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. This makes it a promising candidate for the development of new cancer therapies.
2. Neurological Disorders: This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
3. Inflammation: 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Propriétés
IUPAC Name |
4-[3-(2-chloropyridin-4-yl)prop-2-enoylamino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-18-16(22)12-3-5-13(6-4-12)20-15(21)7-2-11-8-9-19-14(17)10-11/h2-10H,1H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSNCJHMRCPCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2948116.png)
![2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide](/img/structure/B2948117.png)
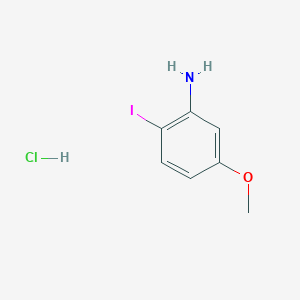
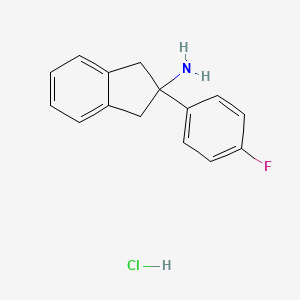
![N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2948120.png)
![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2948121.png)
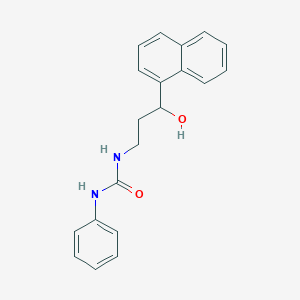
![5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B2948125.png)
![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2948128.png)
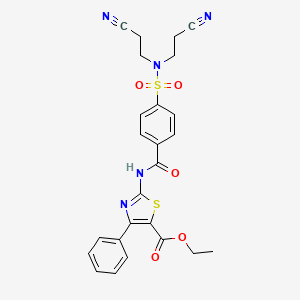
![6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2948132.png)
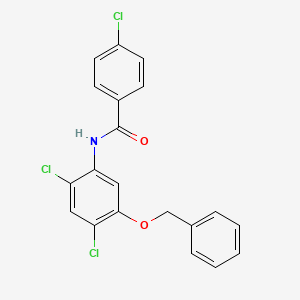
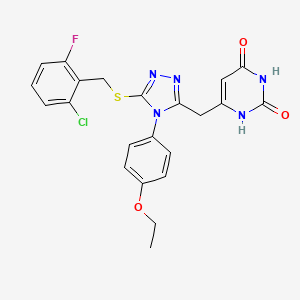
![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)